2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1353986-02-3
VCID: VC8234267
InChI: InChI=1S/C13H15Cl2NO/c1-9(10-3-2-4-11(15)7-10)16(12-5-6-12)13(17)8-14/h2-4,7,9,12H,5-6,8H2,1H3
SMILES: CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CCl
Molecular Formula: C13H15Cl2NO
Molecular Weight: 272.17 g/mol

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide

CAS No.: 1353986-02-3

Cat. No.: VC8234267

Molecular Formula: C13H15Cl2NO

Molecular Weight: 272.17 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide - 1353986-02-3

Specification

CAS No. 1353986-02-3
Molecular Formula C13H15Cl2NO
Molecular Weight 272.17 g/mol
IUPAC Name 2-chloro-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H15Cl2NO/c1-9(10-3-2-4-11(15)7-10)16(12-5-6-12)13(17)8-14/h2-4,7,9,12H,5-6,8H2,1H3
Standard InChI Key IICRSKCIAVZGPT-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CCl
Canonical SMILES CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide, reflects its intricate structure. The central acetamide group (CH₃CONH–) is substituted at the nitrogen atom by a cyclopropyl ring and a 1-(3-chlorophenyl)ethyl moiety. Two chlorine atoms are positioned at the α-carbon of the acetamide and the meta position of the phenyl ring . The cyclopropyl group introduces strain into the molecule, potentially influencing its reactivity and conformational stability.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₁₅Cl₂NO
Molecular Weight272.17 g/mol
CAS Registry Number1353986-02-3
SMILES NotationCC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CCl

Synthetic Pathways and Preparation

General Synthesis Strategy

The synthesis of 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide likely involves sequential alkylation and acylation steps. A plausible route includes:

  • Formation of 1-(3-chlorophenyl)ethylamine: Reduction of 3-chlorophenylacetonitrile using LiAlH₄ or catalytic hydrogenation.

  • N-Alkylation with cyclopropane: Reaction with cyclopropyl bromide under basic conditions to yield N-cyclopropyl-1-(3-chlorophenyl)ethylamine.

  • Acetylation with chloroacetyl chloride: Treatment with chloroacetyl chloride in the presence of a base like triethylamine to form the final acetamide.

Challenges and Optimization

The steric hindrance posed by the cyclopropyl group and the electron-withdrawing chlorine atoms may necessitate elevated temperatures or prolonged reaction times. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts such as di-alkylated species.

Physicochemical Properties and Stability

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionSource
logP (Partition Coefficient)3.1 (estimated)
Solubility in WaterLow (<1 mg/mL at 25°C)
StabilityStable under inert atmosphere

Research Applications and Biological Activity

Lead Compound in Drug Discovery

The structural motifs of 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide align with pharmacophores found in enzyme inhibitors and receptor antagonists. The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation in vivo, while the chloro substituents could facilitate hydrophobic interactions with target proteins.

Mechanistic Studies in Organic Chemistry

Researchers have employed analogous chlorinated acetamides as intermediates in palladium-catalyzed cross-coupling reactions. The chlorine atoms serve as leaving groups, enabling Suzuki-Miyaura or Buchwald-Hartwig aminations to construct complex heterocycles .

Comparative Analysis with Structural Analogs

2-Chloro-N-(3-chlorophenyl)acetamide (CAS 2564-05-8)

This simpler analog lacks the cyclopropyl and ethyl substituents, resulting in reduced steric bulk and lower molecular weight (228.05 g/mol) . Comparative studies could elucidate the role of the cyclopropyl group in modulating bioactivity and solubility.

Table 3: Structural Comparison with Analogous Compounds

CompoundMolecular WeightKey Functional Groups
2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide272.17 g/molCyclopropyl, chloroacetamide
2-Chloro-N-(3-chlorophenyl)acetamide228.05 g/molChloroacetamide, phenyl

Future Perspectives in Chemical Research

Target Identification and Validation

High-throughput screening against kinase or protease libraries could identify biological targets. Molecular docking studies may predict binding affinities to proteins like cyclooxygenase-2 or epidermal growth factor receptor.

Derivatization Strategies

Functionalization of the cyclopropyl ring (e.g., epoxidation) or replacement of chlorine with fluorine could optimize pharmacokinetic properties. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the compound’s full potential.

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